molecular formula C16H15N3O4 B5362542 N-{1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide

N-{1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide

Cat. No. B5362542
M. Wt: 313.31 g/mol
InChI Key: AGFAWKCZSRDUNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-{1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide often involves condensation reactions, cyclization, and alkylation. For instance, compounds with similar structural motifs have been synthesized through the condensation of carbonyl compounds with hydrazine hydrate, followed by cyclization to form 1,3,4-oxadiazoles, and further modified through alkylation to yield novel derivatives with potential antibacterial activity (А. А. Aghekyan et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been elucidated through various spectroscopic methods, including NMR, mass spectrometry, and X-ray diffraction studies. For example, the crystal structure of related compounds has been established, providing insights into their geometric parameters and confirming their twisted conformations (P. Sharma et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving compounds like this compound include various cyclization processes to form oxadiazole derivatives. These processes often involve the use of reagents like chloramine-T as oxidants to achieve oxidative cyclization, leading to the formation of 1,3,4-oxadiazoles with potential antimicrobial activity (S. Gaonkar et al., 2006).

Physical Properties Analysis

The physical properties of compounds structurally related to this compound, such as solubility, melting point, and crystal structure, have been studied. These properties are crucial for understanding the material's stability, crystallinity, and potential applications in various fields. For instance, the synthesis and characterization of novel heterocyclic compounds have involved the determination of their crystal structure using X-ray diffraction, providing valuable information on their crystallinity and stability (C. Shruthi et al., 2019).

Chemical Properties Analysis

The chemical properties of these compounds, such as their reactivity with different chemical reagents, their potential as corrosion inhibitors, and their interactions with biological targets, have been extensively studied. For example, derivatives of 1,3,4-oxadiazoles have been explored for their corrosion inhibition efficiency, demonstrating that structural variations can significantly affect their effectiveness as inhibitors in acidic media (F. Bentiss et al., 2002).

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

N-[1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-10(17-15(20)13-8-5-9-22-13)16-18-14(19-23-16)11-6-3-4-7-12(11)21-2/h3-10H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFAWKCZSRDUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CC=C2OC)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.